L-Phenylalanine benzyl ester hydrochloride
Overview
Description
L-Phenylalanine benzyl ester hydrochloride is a compound with the molecular formula C16H17NO2·HCl and a molecular weight of 291.78 . It appears as a white to almost white powder or crystal .
Synthesis Analysis
L-Phenylalanine benzyl ester hydrochloride is commonly used as a reactant for the synthesis of L-isoserine derivatives as aminopeptidase N inhibitors and PF-04449913, a potent and orally bioavailable inhibitor of smoothened .Molecular Structure Analysis
The linear formula of L-Phenylalanine benzyl ester hydrochloride is C6H5CH2CH(NH2)COOCH2C6H5·HCl . The compound’s structure includes a benzyl ester group attached to the L-Phenylalanine molecule .Chemical Reactions Analysis
L-Phenylalanine benzyl ester hydrochloride is used in solution phase peptide synthesis . It is also used as a reactant in the synthesis of L-isoserine derivatives .Physical And Chemical Properties Analysis
L-Phenylalanine benzyl ester hydrochloride is a solid at 20°C . It has a specific rotation of -10.0 to -14.0 degrees (C=1, AcOH (80%)) . The compound is soluble in water and methanol . Its melting point is 203°C .Scientific Research Applications
Enzymatic Synthesis of Oligopeptides : L-Phenylalanine ethyl ester hydrochloride is used for the enzymatic synthesis of oligopeptides, demonstrating the significance of water miscible cosolvents in these reactions. This process has potential applications in protein engineering and peptide synthesis (Viswanathan et al., 2010).
Anti-Sickling Agent : It's been found effective as an anti-sickling agent, inhibiting the sickling of erythrocytes in sickle cell disease patients. This application is crucial for therapeutic approaches in treating sickle cell disease (Acquaye et al., 1982).
Structure Analysis in Antisickling Agents : Detailed structural analysis of L-Phenylalanine benzyl ester monochloride, which contributes to our understanding of its anti-sickling properties and potential therapeutic applications (Wang & Burley, 1987).
Enzymes in Organic Synthesis : Its derivatives are used to study the pH profile of catalyzed reactions in enzymatic organic synthesis, highlighting its relevance in biotechnological applications (Martínek et al., 1981).
Synthesis of Optically Active Compounds : It's involved in the synthesis of optically active, ring-substituted N-benzyloxycarbonylphenylalanines, which have applications in peptide synthesis (Bosshard & Berger, 1973).
Extraction and Transport Studies : Its role in extraction and transport studies, particularly in the context of amino acids, has been explored, indicating its significance in biochemical and pharmacological research (Cucolea et al., 2016).
Material Science Applications : As a derivative of phenylalanine, it's used in the design and synthesis of low-molecular-weight gelators, which have wide applications ranging from drug delivery to environmental cleanup (Das et al., 2017).
Synthesis of Non-hydrolyzable Mimetics : Used in the preparation of L-(phosphonodifluoromethyl)phenylalanine derivatives, illustrating its importance in the development of peptide mimetics for therapeutic research (Wrobel & Dietrich, 1993).
Therapeutic Agent for Sickle Cell Disease : Demonstrated efficacy as an antisickling agent, offering potential as a therapeutic agent for sickle cell disease treatment (Gorecki et al., 1980).
Metabolic Engineering for Amino Acid Production : Its role in the metabolic engineering for the production of L-phenylalanine from glucose in E. coli, highlighting its importance in biotechnological production processes (Ding et al., 2016).
Safety And Hazards
While specific safety and hazard information for L-Phenylalanine benzyl ester hydrochloride was not found, general safety measures for handling similar compounds include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . In case of ingestion, immediate medical assistance should be sought .
properties
IUPAC Name |
benzyl (2S)-2-amino-3-phenylpropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;/h1-10,15H,11-12,17H2;1H/t15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXFHIYDTRNBJD-RSAXXLAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Phenylalanine benzyl ester hydrochloride | |
CAS RN |
2462-32-0 | |
Record name | L-Phenylalanine, phenylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2462-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 3-phenyl-L-alaninate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.781 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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